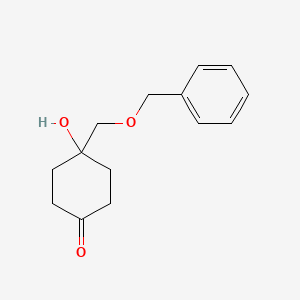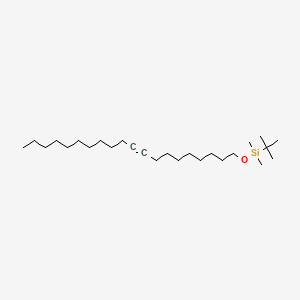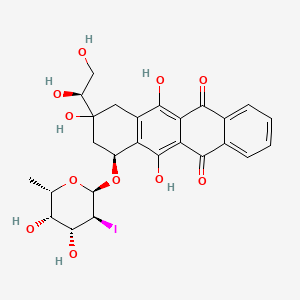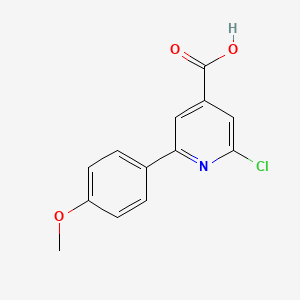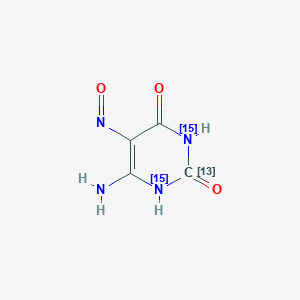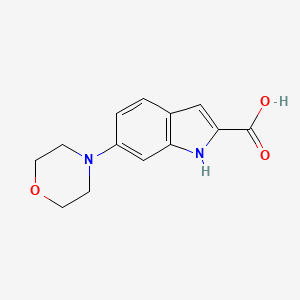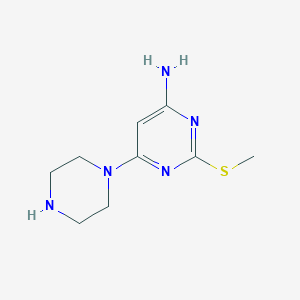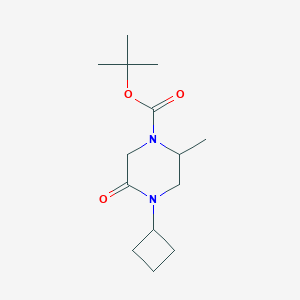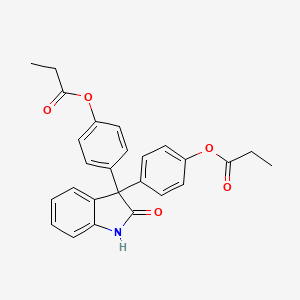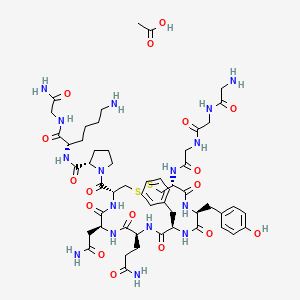
Terlipressin Diacetate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin, and has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This compound is primarily used in the treatment of hepatorenal syndrome and variceal bleeding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terlipressin Diacetate Salt is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of protected amino acids using reagents such as carbodiimides and coupling agents like HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) . The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the resin and purification using high-performance liquid chromatography (HPLC) . The final product is then converted to its diacetate salt form for stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
Terlipressin Diacetate Salt undergoes various chemical reactions, including:
Oxidation: Terlipressin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can revert the oxidized form back to its reduced state.
Substitution: Amino acid residues in Terlipressin can undergo substitution reactions to modify its structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . Substitution reactions often involve the use of specific amino acid derivatives and coupling agents .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Terlipressin, as well as modified peptides with substituted amino acid residues .
Applications De Recherche Scientifique
Terlipressin Diacetate Salt has a wide range of scientific research applications:
Mécanisme D'action
Terlipressin Diacetate Salt acts as a vasopressin receptor agonist, specifically targeting the V1 receptor . Upon administration, it is converted to its active form, lypressin, which exerts vasoconstrictive effects by binding to V1 receptors on vascular smooth muscle cells . This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels and subsequent vasoconstriction . The primary molecular targets are the V1 receptors, and the pathways involved include the phospholipase C (PLC) pathway and the inositol triphosphate (IP3) signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: An endogenous neurohormone with vasoconstrictive properties.
Desmopressin: A synthetic analogue of vasopressin used primarily for its antidiuretic effects.
Uniqueness
Terlipressin Diacetate Salt is unique due to its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This makes it more effective in conditions requiring sustained vasoconstriction, such as hepatorenal syndrome and variceal bleeding .
Propriétés
Formule moléculaire |
C54H78N16O17S2 |
|---|---|
Poids moléculaire |
1287.4 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(4R,7S,10S,13R,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-,38-;/m0./s1 |
Clé InChI |
BYDVFOPTAIPAGA-XLCYGNDGSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


